molecular formula C28H29N3O4 B12021435 4-(4-(Benzyloxy)-2-methylbenzoyl)-1-(2-(dimethylamino)ethyl)-3-hydroxy-5-(pyridin-4-yl)-1H-pyrrol-2(5H)-one CAS No. 488716-22-9

4-(4-(Benzyloxy)-2-methylbenzoyl)-1-(2-(dimethylamino)ethyl)-3-hydroxy-5-(pyridin-4-yl)-1H-pyrrol-2(5H)-one

Cat. No.: B12021435
CAS No.: 488716-22-9
M. Wt: 471.5 g/mol
InChI Key: JKYAGFDLVZZXOV-SHHOIMCASA-N
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Description

4-(4-(Benzyloxy)-2-methylbenzoyl)-1-(2-(dimethylamino)ethyl)-3-hydroxy-5-(pyridin-4-yl)-1H-pyrrol-2(5H)-one is a complex organic compound with a unique structure that combines several functional groups, including a benzyloxy group, a methylbenzoyl group, a dimethylaminoethyl group, a hydroxy group, and a pyridinyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-(Benzyloxy)-2-methylbenzoyl)-1-(2-(dimethylamino)ethyl)-3-hydroxy-5-(pyridin-4-yl)-1H-pyrrol-2(5H)-one typically involves multiple steps, each requiring specific reagents and conditions. The general synthetic route may include:

    Formation of the benzyloxy group: This can be achieved by reacting benzyl alcohol with an appropriate benzoyl chloride derivative under basic conditions.

    Introduction of the methylbenzoyl group: This step may involve Friedel-Crafts acylation using a methylbenzoyl chloride and a Lewis acid catalyst.

    Attachment of the dimethylaminoethyl group: This can be done through nucleophilic substitution reactions using dimethylaminoethyl chloride.

    Formation of the pyrrol-2(5H)-one core: This step may involve cyclization reactions using appropriate starting materials and conditions.

Industrial Production Methods

Industrial production of this compound would require optimization of the synthetic route to ensure high yield and purity. This may involve:

    Scaling up the reactions: Using larger quantities of reagents and optimizing reaction conditions to maintain efficiency.

    Purification techniques: Employing methods such as recrystallization, chromatography, and distillation to obtain the pure compound.

Chemical Reactions Analysis

Types of Reactions

4-(4-(Benzyloxy)-2-methylbenzoyl)-1-(2-(dimethylamino)ethyl)-3-hydroxy-5-(pyridin-4-yl)-1H-pyrrol-2(5H)-one can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The carbonyl groups can be reduced to alcohols using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The benzyloxy group can be substituted with other groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidizing agents: Potassium permanganate, chromium trioxide.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Nucleophiles: Various nucleophiles can be used for substitution reactions, depending on the desired product.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxy group would yield a ketone or aldehyde, while reduction of the carbonyl groups would yield alcohols.

Scientific Research Applications

4-(4-(Benzyloxy)-2-methylbenzoyl)-1-(2-(dimethylamino)ethyl)-3-hydroxy-5-(pyridin-4-yl)-1H-pyrrol-2(5H)-one has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-(4-(Benzyloxy)-2-methylbenzoyl)-1-(2-(dimethylamino)ethyl)-3-hydroxy-5-(pyridin-4-yl)-1H-pyrrol-2(5H)-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:

    Binding to enzymes: Inhibiting or activating specific enzymes involved in biological processes.

    Modulating signaling pathways: Affecting pathways such as the MAPK/ERK pathway, which is involved in cell growth and differentiation.

    Interacting with receptors: Binding to receptors on the cell surface and influencing cellular responses.

Comparison with Similar Compounds

4-(4-(Benzyloxy)-2-methylbenzoyl)-1-(2-(dimethylamino)ethyl)-3-hydroxy-5-(pyridin-4-yl)-1H-pyrrol-2(5H)-one can be compared with similar compounds to highlight its uniqueness. Similar compounds include:

    4-(4-(Benzyloxy)-2-methylbenzoyl)-1-(2-(dimethylamino)ethyl)-3-hydroxy-5-(pyridin-3-yl)-1H-pyrrol-2(5H)-one: Differing in the position of the pyridinyl group.

    4-(4-(Benzyloxy)-2-methylbenzoyl)-1-(2-(dimethylamino)ethyl)-3-hydroxy-5-(pyridin-2-yl)-1H-pyrrol-2(5H)-one: Differing in the position of the pyridinyl group.

    4-(4-(Benzyloxy)-2-methylbenzoyl)-1-(2-(dimethylamino)ethyl)-3-hydroxy-5-(pyridin-5-yl)-1H-pyrrol-2(5H)-one: Differing in the position of the pyridinyl group.

The uniqueness of this compound lies in its specific combination of functional groups and their positions, which confer distinct chemical and biological properties.

Properties

CAS No.

488716-22-9

Molecular Formula

C28H29N3O4

Molecular Weight

471.5 g/mol

IUPAC Name

(4E)-1-[2-(dimethylamino)ethyl]-4-[hydroxy-(2-methyl-4-phenylmethoxyphenyl)methylidene]-5-pyridin-4-ylpyrrolidine-2,3-dione

InChI

InChI=1S/C28H29N3O4/c1-19-17-22(35-18-20-7-5-4-6-8-20)9-10-23(19)26(32)24-25(21-11-13-29-14-12-21)31(16-15-30(2)3)28(34)27(24)33/h4-14,17,25,32H,15-16,18H2,1-3H3/b26-24+

InChI Key

JKYAGFDLVZZXOV-SHHOIMCASA-N

Isomeric SMILES

CC1=C(C=CC(=C1)OCC2=CC=CC=C2)/C(=C\3/C(N(C(=O)C3=O)CCN(C)C)C4=CC=NC=C4)/O

Canonical SMILES

CC1=C(C=CC(=C1)OCC2=CC=CC=C2)C(=C3C(N(C(=O)C3=O)CCN(C)C)C4=CC=NC=C4)O

Origin of Product

United States

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